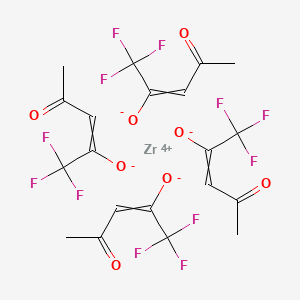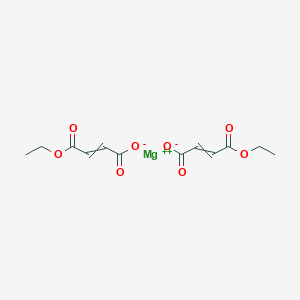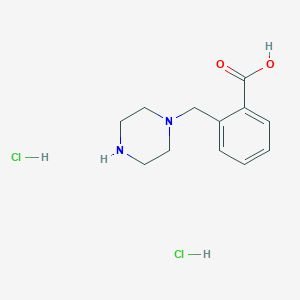
1,1,1-Trifluoro-4-oxopent-2-en-2-olate;zirconium(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) is a chemical compound that combines the properties of a trifluoromethyl group with a zirconium metal center
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) typically involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with a zirconium precursor. One common method is to react 1,1,1-trifluoro-2,4-pentanedione with zirconium tetrachloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,1,1-Trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can lead to the formation of zirconium hydrides.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while reduction can produce zirconium hydrides. Substitution reactions can result in a variety of trifluoromethyl-substituted derivatives .
科学研究应用
1,1,1-Trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: It is employed in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers.
Organic Synthesis: The compound serves as a reagent in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.
作用机制
The mechanism of action of 1,1,1-Trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) involves its ability to coordinate with other molecules through its zirconium center. This coordination can activate substrates and facilitate various chemical transformations. The trifluoromethyl group also contributes to the compound’s reactivity by stabilizing intermediates and enhancing the electrophilicity of the zirconium center .
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: A similar compound that lacks the zirconium center but shares the trifluoromethyl group.
Nickel(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate: A nickel-based analog with similar coordination properties.
Platinum(II) trans-Bis-(1,1,1-trifluoro-4-iminopentan-2-onate): A platinum-based compound with similar structural features
Uniqueness
1,1,1-Trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) is unique due to its combination of a trifluoromethyl group and a zirconium metal center. This combination imparts distinct reactivity and stability, making it valuable for specific applications in catalysis and materials science .
属性
分子式 |
C20H16F12O8Zr |
|---|---|
分子量 |
703.5 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) |
InChI |
InChI=1S/4C5H5F3O2.Zr/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,10H,1H3;/q;;;;+4/p-4 |
InChI 键 |
WYYHZWGGPPBCMA-UHFFFAOYSA-J |
规范 SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Zr+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![zinc;2-[carbamimidoyl(methyl)amino]acetic acid;dichloride](/img/structure/B12512760.png)
![N-methyl-2-phenyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12512762.png)
![2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol]](/img/structure/B12512769.png)

![3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12512778.png)
![2-((4-Carbamoylphenyl)amino)-2-oxoethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12512788.png)
![11-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)benzo[b][1]benzazepine](/img/structure/B12512789.png)
![N-[(4-chlorophenyl)(2-phenylcyclopropyl)methylidene]hydroxylamine](/img/structure/B12512792.png)
![3-[2-(4-Bromo-2-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B12512799.png)

![[(Isopropoxycarbonyl)oxy]methyl [(propoxycarbonyl)oxy]methyl {[1-(6-aminopurin-9-yl)propan-2-yl]oxy}methanephosphonate](/img/structure/B12512806.png)
![N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12512814.png)
![4-Tert-butyl-2-{[(2-{[(5-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)imino]methyl}phenol](/img/structure/B12512818.png)
